Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH

Peptide Synthesis SPPS Coupling Efficiency

Avoid synthesis failure: This pre-formed Lys(Boc)-Thr(Psi(Me,Me)pro) dipeptide bypasses the notoriously poor acylation of hindered pseudoproline nitrogen, enabling reliable two-residue insertion in one cycle for aggregation-prone sequences. Essential for high-yield, high-purity challenging peptide synthesis.

Molecular Formula C33H43N3O8
Molecular Weight 609.7 g/mol
Cat. No. B12051383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
Molecular FormulaC33H43N3O8
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C33H43N3O8/c1-20-27(29(38)39)36(33(5,6)43-20)28(37)26(17-11-12-18-34-30(40)44-32(2,3)4)35-31(41)42-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,20,25-27H,11-12,17-19H2,1-6H3,(H,34,40)(H,35,41)(H,38,39)
InChIKeyJAHDJVRHKPYPNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH: A Pseudoproline Dipeptide Building Block for Fmoc SPPS of Aggregation-Prone Lys-Thr Motifs


Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH (CAS 911838-56-7) is a fully protected pseudoproline dipeptide building block for Fmoc/tBu solid-phase peptide synthesis (SPPS) . It incorporates an Fmoc-protected N-terminal lysine with a Boc side-chain protection, linked to a threonine residue that has been reversibly protected as a TFA-labile 2,2-dimethyloxazolidine (pseudoproline) . This dipeptide is specifically designed to insert the aggregation-disrupting Lys-Thr pseudoproline motif into a growing peptide chain in a single, high-efficiency coupling step, thereby circumventing the notoriously difficult acylation of the sterically hindered pseudoproline nitrogen .

Why Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH Cannot Be Replaced by Sequential Coupling or Monomeric Pseudoprolines


Simple substitution of this dipeptide with sequential coupling of Fmoc-Lys(Boc)-OH followed by a monomeric pseudoproline like Fmoc-Thr(Psi(Me,Me)pro)-OH leads to a high probability of synthetic failure or unacceptably low yields [1]. The oxazolidine nitrogen in pseudoproline monomers is highly sterically hindered and poorly nucleophilic, making its acylation by the next amino acid extremely difficult and often incomplete, which has been documented to require double couplings or elevated temperatures (40 °C) even in optimized protocols [2]. Using the pre-formed Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH dipeptide is the established, reliable strategy to bypass this critical bottleneck .

Quantitative Evidence for Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH: Procurement Rationale vs. Alternatives


Acylation Efficiency: Dipeptide vs. Monomeric Thr(Psi(Me,Me)pro) Incorporation

The primary procurement rationale for the dipeptide Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is to avoid the need to acylate a monomeric pseudoproline. Studies on the structurally analogous monomer Fmoc-Thr(Psi(Me,Me)pro)-OH reveal that its acylation is problematic. To achieve acceptable yields, the monomer often requires a double coupling protocol or elevated temperatures, in stark contrast to the efficient single coupling expected for the pre-formed dipeptide [1].

Peptide Synthesis SPPS Coupling Efficiency

Synthetic Efficiency: Crude Peptide Purity Enhancement vs. Standard Amino Acid Coupling

In a class-level study comparing backbone protection strategies, pseudoproline incorporation was shown to be superior to Hmb backbone protection for improving the crude purity of 'difficult' peptides. While both methods improve purity over unprotected synthesis, the use of pseudoprolines led to a substantially higher final crude purity due to the slow and incomplete coupling of the amino acid immediately following an Hmb residue [1].

Peptide Synthesis SPPS Aggregation

Step Efficiency: Direct Dipeptide Insertion vs. Sequential Single Residue Addition

Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a dipeptide building block. Its use in SPPS intrinsically adds two residues (Lysine and the masked Threonine) to the peptide chain in a single coupling/deprotection cycle . This is in contrast to a standard strategy using separate amino acids, which would require two full cycles to add the same Lys-Thr sequence.

Peptide Synthesis SPPS Process Efficiency

Product Quality Metrics: Minimum Purity Specification for Procurement

Reputable vendors specify a minimum purity for Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH to ensure reliable performance in SPPS. For the Novabiochem® product line, the assay is certified at ≥97.0% as determined by HPLC area percentage, with single impurities controlled to ≤1.0% . This level of purity is consistent across other major commercial sources, which also specify ≥98% (HPLC) .

Quality Control Analytical Chemistry HPLC

Primary Application Scenarios for Procuring Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH


Synthesis of Aggregation-Prone Peptides Containing the Lys-Thr Motif

This compound is specifically intended for use in Fmoc SPPS when a sequence containing a Lys-Thr motif is predicted or known to be 'difficult' due to aggregation. Its incorporation disrupts secondary structure formation, thereby improving solvation and coupling kinetics, which is critical for obtaining usable yields and purity of challenging peptides .

High-Efficiency Assembly of Long or Complex Peptides

The dipeptide format provides a significant efficiency gain by adding two residues in a single synthetic cycle. This is particularly advantageous in the automated synthesis of long peptides, where reducing the total number of steps decreases the overall synthesis time, cost, and the cumulative potential for error .

Development of Peptide-Based Therapeutics and Diagnostics

In research focused on peptide-based therapeutics or diagnostic tools, this building block enables the reliable synthesis of complex peptides that might otherwise be inaccessible. This supports the exploration of structure-activity relationships (SAR) and the production of high-purity peptides for biological evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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